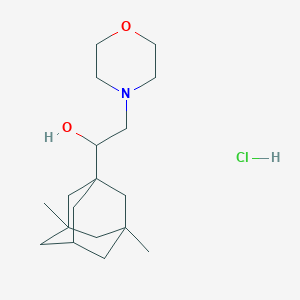
2-(dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride, commonly known as DMAEMA, is a chemical compound that is widely used in scientific research. DMAEMA is a quaternary ammonium salt that is often employed as a cationic monomer in the synthesis of polymeric materials. The compound is characterized by its high reactivity, low toxicity, and excellent solubility in water, making it an ideal choice for a variety of applications.
Mechanism of Action
DMAEMA is a cationic monomer that is capable of forming positively charged polymers through polymerization reactions. The compound is often used in the synthesis of polymeric materials that are capable of binding to negatively charged molecules such as DNA. DMAEMA-based polymers can form complexes with DNA through electrostatic interactions, which can facilitate the delivery of genetic material into cells.
Biochemical and Physiological Effects
DMAEMA has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that the compound may have mild irritant effects on the skin and eyes. DMAEMA has also been shown to have antimicrobial properties, which may be useful in the development of antimicrobial coatings and other applications.
Advantages and Limitations for Lab Experiments
DMAEMA has several advantages for use in scientific research, including its high reactivity, low toxicity, and excellent solubility in water. The compound is also relatively inexpensive and easy to synthesize. However, DMAEMA-based polymers can be difficult to purify and may have limited stability under certain conditions.
Future Directions
There are several potential future directions for research involving DMAEMA. One area of interest is the development of new gene delivery systems that utilize DMAEMA-based polymers. Another potential direction is the creation of new antimicrobial coatings and materials that incorporate DMAEMA. Additionally, there is potential for the use of DMAEMA in the creation of new biosensors and other diagnostic tools.
Synthesis Methods
DMAEMA can be synthesized through a variety of methods, including the reaction of 2-(dimethylamino)ethyl methacrylate with p-anisaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions and yields a high purity product. Other methods of synthesis include the reaction of 2-(dimethylamino)ethyl acrylate with p-anisaldehyde in the presence of a base catalyst.
Scientific Research Applications
DMAEMA has a wide range of applications in scientific research, including its use as a cationic monomer in the synthesis of polymeric materials. The compound is often used in the development of gene delivery systems, as well as in the creation of nanocomposites and hydrogels. DMAEMA has also been used in the development of biosensors and in the creation of antimicrobial coatings.
properties
IUPAC Name |
2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2)10-11-18-14(16)9-6-12-4-7-13(17-3)8-5-12;/h4-9H,10-11H2,1-3H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSOIZCWJLQK-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)
![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)
![3-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5397665.png)


![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)